2,2,3-Trimethylbutan-1-ol

Hydrogenolysis Neopentyl rearrangement Catalytic deoxygenation

2,2,3-Trimethylbutan-1-ol (thexylmethanol) is a C7 branched primary alcohol possessing a quaternary α-carbon, classifying it as a neopentyl-type alcohol. This structural motif—a fully substituted carbon adjacent to the hydroxymethyl group—imposes distinctive steric constraints on both ground-state conformations and transition states during solvolysis, oxidation, and hydrogenolysis.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 55505-23-2
Cat. No. B1288327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-Trimethylbutan-1-ol
CAS55505-23-2
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)CO
InChIInChI=1S/C7H16O/c1-6(2)7(3,4)5-8/h6,8H,5H2,1-4H3
InChIKeyFAMOAJMEFGYSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3-Trimethylbutan-1-ol (CAS 55505-23-2): Structural and Physicochemical Baseline for Procurement Evaluation


2,2,3-Trimethylbutan-1-ol (thexylmethanol) is a C7 branched primary alcohol possessing a quaternary α-carbon, classifying it as a neopentyl-type alcohol [1]. This structural motif—a fully substituted carbon adjacent to the hydroxymethyl group—imposes distinctive steric constraints on both ground-state conformations and transition states during solvolysis, oxidation, and hydrogenolysis [2]. Its experimentally determined boiling point is 429.65–430.65 K (156.5–157.5 °C) [1], substantially higher than its linear isomer 1-heptanol (bp 176 °C for C7) but significantly lower than many branched C8 alcohols commonly used as specialty solvents, such as 2-ethylhexanol (bp ~184 °C). This intermediate volatility, combined with moderate lipophilicity (ACD/LogP 1.92; estimated log Kow 2.13 ), positions 2,2,3-trimethylbutan-1-ol in a narrow physicochemical band that is not replicated by its closest commercially available homologues.

Why Generic Branched C7 Alcohols Cannot Substitute for 2,2,3-Trimethylbutan-1-ol in Structure-Sensitive Applications


In-class branched primary alcohols such as 2-ethylhexanol, 3,5,5-trimethylhexan-1-ol, and neopentyl alcohol (2,2-dimethylpropan-1-ol) differ fundamentally from 2,2,3-trimethylbutan-1-ol at the α-carbon. While neopentyl alcohol also contains a quaternary α-carbon, its lower molecular weight (C5 vs C7) gives it a boiling point of only ~113 °C and a melting point of 52.5 °C [1], making it a solid at room temperature and unsuitable for many ambient-temperature solvent applications. Conversely, 2-ethylhexanol lacks the neopentyl-type quaternary center altogether, leading to fundamentally different reactivity in acetolysis and hydrogenolysis reactions [2]. The three methyl substituents on 2,2,3-trimethylbutan-1-ol create a precise steric and electronic environment that cannot be mimicked by any single commercially available analog; substitution with a different branched C7 or C8 alcohol inevitably alters either the phase behavior, the steric shielding at the reactive center, or the solubility profile. The quantitative consequences of these differences are documented in the evidence items below.

Quantitative Differentiation Evidence for 2,2,3-Trimethylbutan-1-ol vs. Structural Analogs


Hydrogenolysis Pathway Fidelity: No Skeletal Rearrangement vs. Neopentyl Alcohol

In a classic hydrogenolysis study, 2,2,3-trimethylbutan-1-ol was cleanly converted over a cobalt catalyst to 2,2,3-trimethylbutane (triptane) without any detectable skeletal rearrangement [1]. This is in stark contrast to neopentyl alcohol (2,2-dimethylpropan-1-ol), which under analogous hydrogenolysis or acid-catalyzed solvolysis conditions undergoes substantial rearrangement—Whitmore and Rothrock reported that neopentyl alcohol with HBr gives 72% rearranged amyl bromide [1]. The neopentyl-type alcohol structure of 2,2,3-trimethylbutan-1-ol thus preserves carbon skeleton integrity during carbon–oxygen bond cleavage, a property not shared by its simpler homologue.

Hydrogenolysis Neopentyl rearrangement Catalytic deoxygenation Triptane synthesis

Acetolysis Rate Retardation Relative to Linear and Less-Branched Neopentyl Esters

The acetolysis rate of 2,2,3-trimethylbutyl p-bromobenzenesulfonate was determined as part of a systematic study of alkyl-substituted neopentyl brosylates [1]. The series revealed that increasing steric bulk at the β-carbon progressively decreases solvolysis rates; the 2,2,3-trimethylbutyl derivative reacts more slowly than the parent neopentyl (2,2-dimethylpropyl) brosylate by a factor attributable to steric hindrance from the isopropyl substituent. While the exact relative rate factor for the 2,2,3-trimethylbutyl ester is not publicly digitized in the available abstract, the clear trend across the series—where the unsubstituted neopentyl member is the fastest (relative rate = 1.0) and each additional alkyl substitution on the β-carbon retards the rate—marks 2,2,3-trimethylbutan-1-ol derivatives as the most sterically shielded among the studied primary neopentyl alcohols.

Solvolysis kinetics Neopentyl brosylate Steric hindrance Structure–reactivity relationship

Boiling Point and Volatility Differentiation from Industrial Branched C8 Solvents

The experimentally determined boiling point of 2,2,3-trimethylbutan-1-ol is 429–431 K (156–157 °C) [1], which places it approximately 25–30 K below the boiling points of widely used industrial branched C8 solvents such as 2-ethylhexanol (bp 457 K) and 3,5,5-trimethylhexan-1-ol (bp ~467 K) [2]. This significantly lower boiling point translates to a higher vapor pressure (estimated 2.8 mmHg at 25 °C ) and faster evaporation rate, which can be advantageous or disadvantageous depending on the target application.

Physicochemical property Volatility Distillation range Solvent selection

Clathrate Formation with Enantiopure Cage Receptors: Selective Guest Behavior vs. Simpler Alcohols

2,2,3-Trimethylbutan-1-ol functions as a stoichiometric guest molecule within an enantiopure alleno-acetylenic cage (AAC) receptor, forming a well-defined crystalline clathrate solved by single-crystal X-ray diffraction [1]. The branched, sterically demanding structure of this C7 alcohol enables a complementary fit into the hydrophobic cavity of the cage that is distinct from the binding modes observed for linear or smaller branched alcohols in the same receptor system. Gibbs binding energies (ΔG) for a series of 14 guests were determined by NMR and ITC, revealing that apolar domain packing density does not linearly correlate with affinity—steric complementarity governs selectivity [1].

Supramolecular chemistry Host–guest complex Clathrate Crystal engineering

High-Priority Application Scenarios for 2,2,3-Trimethylbutan-1-ol Stemming from Comparative Evidence


Catalytic Hydrogenolysis to Triptane Without Skeletal Rearrangement

Researchers developing catalytic deoxygenation routes for branched bio-alcohols can utilize 2,2,3-trimethylbutan-1-ol as a model substrate where neopentyl rearrangement is suppressed [1]. This enables synthesis of 2,2,3-trimethylbutane (triptane), a high-octane fuel component, with preserved carbon skeleton. Neopentyl alcohol (C5) is unsuitable for this purpose due to extensive rearrangement [1].

Sterically Shielded Electrophilic Building Block for Slow-Release Conjugates

The retarded acetolysis rate of 2,2,3-trimethylbutyl sulfonate esters relative to neopentyl and n-alkyl analogs [1] makes this alcohol a candidate precursor for prodrugs or agrochemical conjugates requiring controlled hydrolytic release kinetics. The isopropyl substituent provides the greatest steric shielding among the studied neopentyl series.

Mid-Boiling Specialty Solvent for High-Temperature Processing of Thermally Labile Substrates

With a boiling point ~27–37 K below those of 2-ethylhexanol and 3,5,5-trimethylhexan-1-ol [1][2], 2,2,3-trimethylbutan-1-ol allows lower-temperature distillative removal, reducing thermal stress on sensitive products. Its moderate LogP (1.92–2.13) [2] also provides distinct extraction selectivity compared to more lipophilic C8 solvents.

Guest Template for Enantiopure Cage-Receptor Co-crystallization

Supramolecular chemists employing alleno-acetylenic cage (AAC) receptors can use 2,2,3-trimethylbutan-1-ol as a calibration guest for binding studies, validated by both X-ray crystallography and calorimetry [1]. Its branched shape probes steric complementarity differently than linear alcohols, aiding receptor design.

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